4-[6-(2,4-dimethylphenyl)pyridazin-3-yl]-N-(2-fluorophenyl)piperazine-1-carboxamide
Description
Properties
IUPAC Name |
4-[6-(2,4-dimethylphenyl)pyridazin-3-yl]-N-(2-fluorophenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN5O/c1-16-7-8-18(17(2)15-16)20-9-10-22(27-26-20)28-11-13-29(14-12-28)23(30)25-21-6-4-3-5-19(21)24/h3-10,15H,11-14H2,1-2H3,(H,25,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPKZKZOOHHQKEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)NC4=CC=CC=C4F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-(2,4-dimethylphenyl)pyridazin-3-yl]-N-(2-fluorophenyl)piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the pyridazinone core. This can be achieved through the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions
4-[6-(2,4-dimethylphenyl)pyridazin-3-yl]-N-(2-fluorophenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Chemical Properties and Structure
Chemical Formula : C23H24FN5O
Molecular Weight : 405.5 g/mol
IUPAC Name : 4-[6-(2,4-dimethylphenyl)pyridazin-3-yl]-N-(2-fluorophenyl)piperazine-1-carboxamide
The compound features a piperazine ring linked to a pyridazinone derivative, which is known for its potential biological activities. The unique structure allows for various chemical modifications that can enhance its pharmacological properties.
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects, particularly as an anti-inflammatory and analgesic agent. Research indicates that it may act as an enzyme inhibitor, modulating biological pathways relevant to pain and inflammation management.
Case Study : A study demonstrated that derivatives of pyridazinone compounds exhibit significant inhibition of cyclooxygenase enzymes, which are key targets in pain relief therapies. This suggests that this compound could be optimized for similar therapeutic roles .
Neuropharmacology
The compound has shown promise in neuropharmacological applications, potentially influencing neurotransmitter systems involved in mood regulation and cognitive function.
Case Study : Research exploring piperazine derivatives has revealed their efficacy in modulating serotonin receptors, which are crucial in treating anxiety and depression. This opens avenues for developing novel antidepressants based on this compound .
Cancer Research
Investigations into the compound's antitumor properties have been initiated, focusing on its ability to inhibit cancer cell proliferation.
Case Study : In vitro studies have indicated that certain pyridazinone derivatives can induce apoptosis in cancer cell lines by activating specific signaling pathways. The incorporation of the piperazine moiety may enhance the selectivity of this compound towards cancer cells .
Material Science
Beyond biological applications, this compound is being explored for its potential use in developing advanced materials due to its unique chemical structure.
Case Study : The synthesis of new polymers incorporating piperazine derivatives has been studied for their mechanical properties and thermal stability. These materials could find applications in coatings and composites .
Mechanism of Action
The mechanism of action of 4-[6-(2,4-dimethylphenyl)pyridazin-3-yl]-N-(2-fluorophenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
Table 1: Key Structural Features of Analogs
Key Observations:
- Pyridazine vs. Quinazolinone: The quinazolinone derivatives (A2–A6) exhibit higher melting points (189–199°C) compared to pyridazine-based compounds, suggesting stronger intermolecular interactions due to hydrogen bonding .
- Substituent Effects : The 2,4-dimethylphenyl group in the target compound likely increases lipophilicity (logP) compared to electron-deficient groups like trifluoromethyl (PKM-833) or chloropyridinyl (CPIPC), which may influence metabolic stability .
Key Findings:
- Linker Importance : In dopamine D3 ligands (e.g., ), the carboxamide linker is critical for receptor selectivity. Removal of the carbonyl group reduces D3R affinity by >100-fold, suggesting the target compound’s carboxamide group is essential for target engagement .
- Synthetic Routes : The target compound’s synthesis likely parallels methods in , where 3,6-dichloropyridazine reacts with (2-fluorophenyl)piperazine, followed by substitution with 2,4-dimethylphenyl .
Physicochemical and Spectroscopic Comparisons
- NMR Profiles : Analogs like A2–A6 show characteristic 1H NMR signals for fluorophenyl (δ 7.2–7.6 ppm) and piperazine protons (δ 3.2–3.8 ppm). The target compound’s dimethylphenyl group would introduce distinct aromatic signals (δ 6.8–7.3 ppm) and methyl singlets (δ 2.2–2.4 ppm) .
- Mass Spectrometry : The target compound’s molecular weight (C₂₃H₂₃FN₆O) is estimated at ~418.5 g/mol, comparable to CPIPC (470.10 [M+H]⁺) .
Biological Activity
4-[6-(2,4-dimethylphenyl)pyridazin-3-yl]-N-(2-fluorophenyl)piperazine-1-carboxamide is a synthetic organic compound belonging to the class of pyridazinone derivatives. These compounds have garnered significant interest due to their diverse pharmacological activities, particularly in neuropharmacology and oncology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a piperazine ring, a pyridazine moiety, and two aromatic substituents. The presence of the fluorine atom and the dimethylphenyl group enhances its lipophilicity and potentially its binding affinity to biological targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C23H24FN5O |
| Molecular Weight | 405.46 g/mol |
| CAS Number | 1058192-97-4 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in neurotransmitter metabolism. It is believed to exert its effects through the following mechanisms:
- Monoamine Oxidase Inhibition : Similar compounds have demonstrated potent inhibitory effects on monoamine oxidases (MAO-A and MAO-B), which are critical in the metabolism of neurotransmitters such as serotonin and dopamine. For instance, derivatives with similar structures showed IC50 values as low as 0.013 µM for MAO-B inhibition, indicating a strong potential for treating neurodegenerative diseases like Alzheimer's .
- Receptor Modulation : The piperazine and pyridazine moieties are known to interact with various receptors, potentially modulating their activity. This interaction can lead to altered signaling pathways associated with mood regulation and cognitive function.
- Cytotoxic Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. For example, related pyridazinone derivatives have shown enhanced apoptosis induction in tumor cells compared to standard treatments .
Case Studies
- Neuropharmacological Studies : A study evaluated several pyridazinone derivatives for their MAO inhibitory activities and found that compounds similar to this compound exhibited selective inhibition of MAO-B with minimal toxicity to healthy cells (L929 fibroblasts). The most potent inhibitors were reversible and competitive, suggesting a favorable profile for neuroprotective applications .
- Anticancer Activity : In vitro studies indicated that certain derivatives showed significant cytotoxicity against various cancer cell lines, including FaDu hypopharyngeal tumor cells. The mechanism involved apoptosis induction via mitochondrial pathways .
Research Findings
Recent research has highlighted several key findings regarding the biological activity of this compound:
- Selectivity for MAO-B : Compounds with structural similarities demonstrated high selectivity indices for MAO-B over MAO-A, suggesting potential applications in treating conditions like depression and neurodegeneration without significant side effects associated with broader MAO inhibition .
- Cytotoxicity Profiles : Comparative studies revealed that while some derivatives led to complete cell death at higher concentrations (e.g., T3 at 50 µM), others like T6 displayed significantly lower toxicity (IC50 = 120.6 µM), indicating a promising safety profile .
Q & A
Q. How should researchers address discrepancies in reported IC₅₀ values across studies?
- Root Causes : Variations in assay conditions (e.g., ATP concentrations in kinase assays), cell membrane preparation methods, or compound purity.
- Resolution : Re-test the compound under standardized conditions with internal controls (e.g., reference inhibitors like haloperidol for dopamine receptors) .
Methodological Tables
| Assay Type | Key Parameters | Relevant Evidence |
|---|---|---|
| Radioligand Binding | Kd (binding affinity), Bmax (receptor density) | |
| Enzyme Inhibition | IC₅₀, Ki (inhibition constants) | |
| Molecular Docking | Binding energy (ΔG), hydrogen bond distances |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
